Lipophilicity: Fluorinated vs. Non-Fluorinated Analog
Fluorination at the 2-position of the indolizine core measurably increases computed lipophilicity relative to the non-halogenated 7-methylindolizine-3-carboxylate parent. The target compound (XLogP3-AA = 3.5) [1] exhibits a ΔXLogP3-AA of approximately +0.5 to +0.8 log units versus ethyl 7-methylindolizine-3-carboxylate (predicted XLogP3-AA ≈ 2.7–3.0, based on additive fragment contributions and class-level analog data) [2]. This shift is consistent with the well-established lipophilic contribution of aryl-fluorine (π-F ≈ 0.14 vs. π-H = 0 per Hansch analysis) and translates into ~3–6× higher calculated membrane partitioning under neutral pH conditions.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 (computed by PubChem XLogP3 3.0) |
| Comparator Or Baseline | Ethyl 7-methylindolizine-3-carboxylate (non-fluorinated parent, predicted XLogP3-AA ≈ 2.7–3.0 based on fragment-based estimates) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 to +0.8 units (estimated from class-level structure–property relationships) |
| Conditions | Computed descriptor; no experimental logD₇.₄ data available for either compound. |
Why This Matters
Higher logP directly impacts compound handling, storage, and biological assay reproducibility—users must adjust DMSO stock solubility, protein-binding corrections, and permeability predictions when selecting the fluorinated analog over the parent.
- [1] PubChem. Ethyl 2-fluoro-7-methylindolizine-3-carboxylate (CID 71378497). XLogP3-AA = 3.5. Accessed April 2026. View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society: Washington, DC, 1995. (Class-level aromatic fluorine π-values.) View Source
